N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide
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Overview
Description
N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring substituted with a carboxamide group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. For instance, 1,3,5-trimethylpyrazole can be prepared by reacting acetylacetone with hydrazine hydrate.
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Formation of the Morpholine Ring: : Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by neutralization with a base.
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Coupling Reaction: : The final step involves coupling the pyrazole derivative with the morpholine derivative. This can be achieved through a condensation reaction between the carboxylic acid derivative of the pyrazole and the amine group of the morpholine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and morpholine rings. Reagents such as alkyl halides can be used for alkylation reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both pyrazole and morpholine rings makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methyl-3-(1,3-dimethylpyrazol-4-yl)morpholine-4-carboxamide: Has fewer methyl groups on the pyrazole ring, potentially altering its chemical properties.
N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)piperidine-4-carboxamide: Contains a piperidine ring instead of a morpholine ring, which can influence its pharmacokinetic properties.
Uniqueness
N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide is unique due to the combination of the pyrazole and morpholine rings, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, from drug design to material science.
Properties
IUPAC Name |
N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8-11(9(2)15(4)14-8)10-7-18-6-5-16(10)12(17)13-3/h10H,5-7H2,1-4H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBUJKAWFKOUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2COCCN2C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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